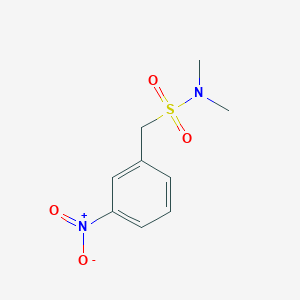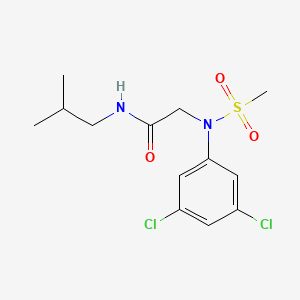
2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a tetrazole group, and an aniline moiety, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the tetrazole group and the aniline moiety. Common synthetic routes include:
Nitration: The initial step often involves the nitration of aniline to introduce a nitro group, which can then be reduced to an amine.
Piperidine Formation: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Tetrazole Formation: The tetrazole group can be introduced through the reaction of hydrazoic acid with a suitable precursor, often under acidic conditions.
Coupling Reactions: The final step involves the coupling of the piperidine and tetrazole groups with the aniline moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various derivatives, such as nitrobenzene or azobenzene.
Reduction: The nitro group in the compound can be reduced to an amine, leading to the formation of different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or tetrazole groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron, tin, and hydrogen gas.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction Products: Various amines, including secondary and tertiary amines.
Substitution Products: Compounds with different functional groups replacing the piperidine or tetrazole moieties.
科学的研究の応用
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline exerts its effects depends on its molecular targets and pathways involved. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways can vary depending on the application and the biological system being studied.
類似化合物との比較
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline can be compared with other similar compounds, such as:
2-(Piperidin-1-yl)aniline: This compound lacks the tetrazole group, which may affect its reactivity and biological activity.
5-(1H-tetrazol-1-yl)aniline: This compound lacks the piperidine group, which may influence its solubility and binding properties.
2-(Piperidin-1-yl)-5-(1H-imidazol-1-yl)aniline: This compound has an imidazole group instead of a tetrazole group, which may result in different biological activities.
The uniqueness of this compound lies in its combination of the piperidine, tetrazole, and aniline moieties, which together provide a unique set of chemical and biological properties.
特性
IUPAC Name |
2-piperidin-1-yl-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c13-11-8-10(18-9-14-15-16-18)4-5-12(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIZNNEJZHGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)





